N-(2-Hydroxyethyl)piperazine-d4
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Description
Synthesis Analysis
Several methods exist for synthesizing piperazines, including HEPZ-d4. Notably, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The molecular formula of HEPZ-d4 is C₆H₁₂D₄Cl₂N₂O , with a molecular weight of 207.13 g/mol . Its chemical structure includes a piperazine ring with a deuterated hydroxyethyl group. The SMILES notation is OC([2H])([2H])C([2H])([2H])N1CCNCC1 .
Chemical Reactions Analysis
HEPZ-d4 can participate in various chemical reactions due to its piperazine moiety. For instance, it may undergo cyclization reactions with sulfonium salts or engage in aza-Michael additions . These reactions are essential for its synthesis and potential applications .
Mechanism of Action
HEPZ-d4’s mechanism of action depends on its use. As a derivative of piperazine, it exhibits properties similar to piperazine. In the context of carbon capture , HEPZ-d4 can replace traditional activators like PZ in mixed amine systems. Its good mutual solubility in aqueous solutions, low melting point, and high boiling point make it a promising candidate for CO₂ capture .
Future Directions
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-piperazin-1-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2/i5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCSWCVEJLETKA-NZLXMSDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676245 |
Source
|
Record name | 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160357-16-3 |
Source
|
Record name | 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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